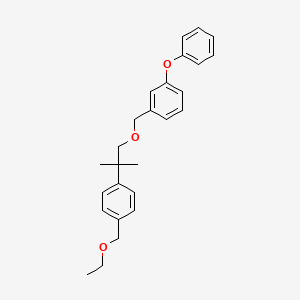

Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Description

Properties

CAS No. |

80853-85-6 |

|---|---|

Molecular Formula |

C26H30O3 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

1-(ethoxymethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |

InChI |

InChI=1S/C26H30O3/c1-4-27-18-21-13-15-23(16-14-21)26(2,3)20-28-19-22-9-8-12-25(17-22)29-24-10-6-5-7-11-24/h5-17H,4,18-20H2,1-3H3 |

InChI Key |

IKBGTXHAYGDOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the benzene ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, where the benzene ring is functionalized with various substituents under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the phenoxy group, converting it to a phenol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Phenols.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The aromatic ring and functional groups allow it to participate in various biochemical pathways, influencing cellular processes. The exact mechanism of action depends on the specific application and target molecule .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-((2-(4-(Ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene

- CAS No.: 80853-85-6

- Molecular Formula : C₂₆H₃₀O₃

- Molecular Weight : 390.51 g/mol

- Synonyms: 3-Phenoxybenzyl 2-(4-ethoxymethylphenyl)-2-methylpropyl ether; SCHEMBL10854586 .

Structural Features: The compound consists of a central benzene ring substituted at position 1 with a complex ether chain and at position 3 with a phenoxy group. The ether chain includes a 2-methylpropyl group attached to a 4-(ethoxymethyl)phenyl moiety. This ethoxymethyl substituent distinguishes it from structurally related pesticides and ether derivatives .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below summarizes key structural analogs and their substituent variations:

Physicochemical Properties

- Polarity: The ethoxymethyl group in the target compound introduces moderate polarity compared to halogenated analogs (e.g., chlorfenprox) or nonpolar aliphatic chains (e.g., isopropyl). This affects solubility and bioavailability .

- Density and Boiling Point : Chlorfenprox (density: ~1.138 g/cm³; boiling point: 458°C) serves as a benchmark. The target compound’s ethoxymethyl group likely reduces density slightly but increases boiling point due to higher molecular weight .

- Stability : Chlorfenprox is stable at 80°C for three months. The target compound’s ethoxymethyl group may confer susceptibility to hydrolysis under acidic or enzymatic conditions, impacting storage stability .

Biological Activity

Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (CAS Number: 80853-85-6) is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by multiple functional groups that may influence its biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₃O₃ |

| Molecular Weight | 365.51 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Research indicates that the compound may exhibit several biological activities, primarily through interactions with cellular receptors and enzymes. Its structural features suggest potential roles in:

- Antimicrobial Activity : The phenoxy group may enhance its ability to disrupt microbial membranes.

- Anti-inflammatory Effects : Similar compounds have shown inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of aromatic rings may contribute to free radical scavenging activity.

Pharmacological Effects

Studies have explored the pharmacological effects of related compounds, providing insights into the potential effects of this specific benzene derivative. Some notable findings include:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that similar compounds may protect neuronal cells from oxidative stress, hinting at possible neuroprotective properties.

- Hormonal Modulation : Some derivatives have been shown to interact with estrogen receptors, indicating potential endocrine-disrupting effects.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of related benzene derivatives on breast cancer cells. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests that Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- might share similar anticancer mechanisms.

Case Study 2: Neuroprotection

In a model of neurodegeneration, a related compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and inflammation in neuronal cells. This supports further investigation into the neuroprotective potential of Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.